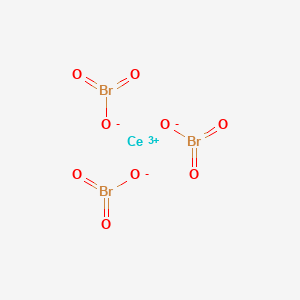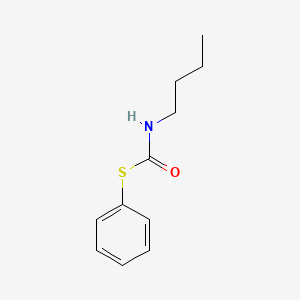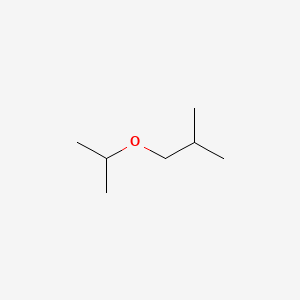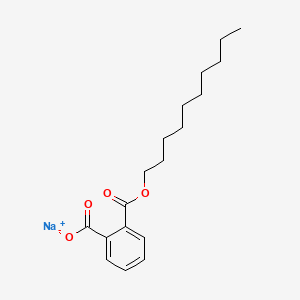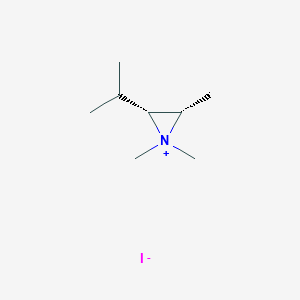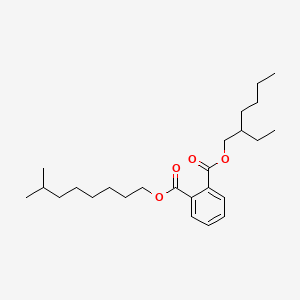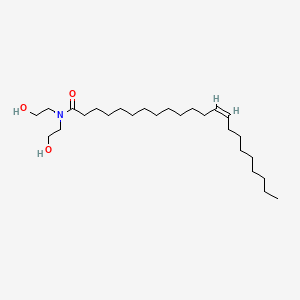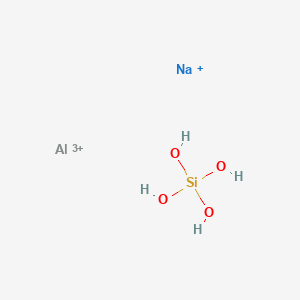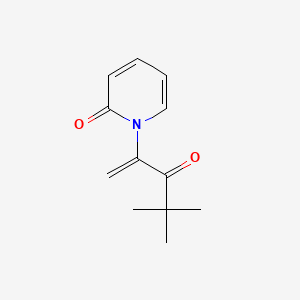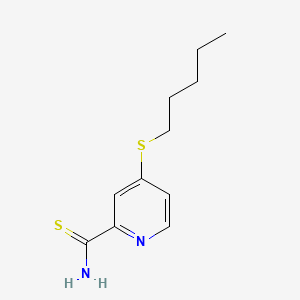
2-Pyridinecarbothioamide, 4-(pentylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarbothioamide, 4-(pentylthio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring substituted with a carbothioamide group and a pentylthio group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinecarbothioamide, 4-(pentylthio)- typically involves the reaction of 4-pentylthiopyridine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere using dry solvents to prevent any unwanted side reactions. Methanol and dichloromethane are commonly used solvents, and the reaction is often conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 2-Pyridinecarbothioamide, 4-(pentylthio)- follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems helps in maintaining consistent reaction conditions and improving yield. The final product is purified using recrystallization techniques to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions: 2-Pyridinecarbothioamide, 4-(pentylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The pentylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride and alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridinecarbothioamides.
Aplicaciones Científicas De Investigación
2-Pyridinecarbothioamide, 4-(pentylthio)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound has shown potential as an antimicrobial agent and is being investigated for its ability to inhibit bacterial growth.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in the development of organometallic drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarbothioamide, 4-(pentylthio)- involves its interaction with biological molecules. The compound can form complexes with metal ions, which then interact with cellular components. For example, in anticancer research, the compound forms complexes with ruthenium and osmium, which target histone proteins in the nucleosome. This interaction interferes with chromatin activity, leading to the inhibition of cancer cell proliferation .
Comparación Con Compuestos Similares
2-Pyridinecarbothioamide: Lacks the pentylthio group, making it less lipophilic.
4-(Methylthio)pyridine-2-carbothioamide: Contains a methylthio group instead of a pentylthio group, resulting in different chemical properties.
N-Phenyl-2-pyridinecarbothioamide: Substituted with a phenyl group, which affects its reactivity and biological activity
Uniqueness: 2-Pyridinecarbothioamide, 4-(pentylthio)- is unique due to its specific substitution pattern, which imparts distinct lipophilicity and steric properties. These characteristics make it particularly effective in forming stable metal complexes and enhancing its biological activity .
Propiedades
Número CAS |
186044-62-2 |
|---|---|
Fórmula molecular |
C11H16N2S2 |
Peso molecular |
240.4 g/mol |
Nombre IUPAC |
4-pentylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C11H16N2S2/c1-2-3-4-7-15-9-5-6-13-10(8-9)11(12)14/h5-6,8H,2-4,7H2,1H3,(H2,12,14) |
Clave InChI |
VGLYFEOBNFSSPD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCSC1=CC(=NC=C1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-1-[2-(dibutylamino)ethylamino]-4-methylthioxanthen-9-one;hydrochloride](/img/structure/B12654993.png)
